(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

Catalog No.
S716325
CAS No.
501015-22-1
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanopheny...

CAS Number

501015-22-1

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

IUPAC Name

(3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

PYMTTWVQVSELBI-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C#N

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid (CAS 501015-22-1) is a specialized, enantiopure D-beta-amino acid derivative utilized primarily as a building block in advanced peptide synthesis and peptidomimetic drug discovery . Featuring a beta-homo-amino acid backbone, an (R)-configured stereocenter, a para-cyano substituted phenyl ring, and an acid-labile tert-Butoxycarbonyl (Boc) protecting group, this compound is engineered to confer enhanced proteolytic stability and structural rigidity to resulting peptide sequences . The para-cyano group serves as a critical orthogonal handle, allowing for late-stage functionalization into amidines, tetrazoles, or primary amines, making it a highly sought-after precursor for synthesizing arginine mimetics and targeted protease inhibitors .

Research Fit

Building Block Chiral β-amino acid for Boc-strategy SPPS
IR Probe Para-cyanophenyl nitrile for peptide folding studies
Stereochemistry High enantiomeric purity supports asymmetric synthesis

Substituting CAS 501015-22-1 with close analogs compromises either the synthetic route or the final therapeutic profile . Utilizing the (S)-enantiomer reverses the local spatial trajectory of the peptide backbone, typically disrupting essential secondary structures and severely reducing target binding affinity. Replacing it with the alpha-amino acid equivalent sacrifices the beta-carbon, leading to a dramatic loss in resistance against enzymatic degradation . Furthermore, swapping the Boc protecting group for standard Fmoc protection restricts the synthetic strategy; Fmoc is base-labile and incompatible with synthetic routes that require strongly basic conditions for orthogonal side-chain modifications, such as the conversion of the cyano group into a tetrazole bioisostere [1].

Substitution Risk

Racemate

50% inactive enantiomer requires chiral resolution, doubling effective cost.

(S)-Enantiomer

Opposite optical rotation and distinct crystallization may alter purification.

Fmoc Analog

Larger protecting group (MW 412.4 vs 290.3) may hinder coupling in steric sequences.

Free Amine

Lacks Boc group; requires re-protection for Boc-SPPS compatibility.

Enzymatic Resistance via Beta-Amino Acid Backbone

The incorporation of a beta-amino acid, such as CAS 501015-22-1, introduces an additional methylene group into the peptide backbone, which fundamentally alters the scissile bond's presentation to standard proteases . Compared to peptides synthesized with the alpha-amino acid equivalent (Boc-4-cyano-D-phenylalanine), beta-peptides exhibit significantly extended half-lives in human serum and specific protease assays. This structural modification is critical for developing orally bioavailable or long-acting therapeutics where rapid degradation is a primary failure mode .

Evidence DimensionIn vitro serum half-life (t1/2) of resulting peptide
Target Compound Data>24 hours (typical for beta-peptides)
Comparator Or BaselineAlpha-amino acid equivalent (<2 hours)
Quantified Difference>10-fold increase in proteolytic stability
ConditionsHuman serum stability assay (37°C)

Procuring the beta-amino acid variant is essential for drug discovery programs aiming to overcome the poor pharmacokinetic profiles inherent to standard alpha-peptides.

Enantiomeric Excess
Reported
>99% ee vs 0% ee
Eliminates chiral resolution step
>99 pp difference; GC on L-valine column

Synthetic Route Compatibility: Boc vs. Fmoc Protection

The tert-Butoxycarbonyl (Boc) protecting group on CAS 501015-22-1 provides strict acid-lability, making it orthogonal to base-labile protecting groups and stable under strongly basic reaction conditions [1]. If an Fmoc-protected analog is procured instead, synthetic steps requiring basic conditions—such as the conversion of the para-cyano group into a tetrazole or amidine—will result in premature deprotection and catastrophic loss of yield. The Boc group ensures the N-terminus remains secure during these critical late-stage transformations .

Evidence DimensionN-terminal protecting group stability under basic conditions
Target Compound Data100% stability (Boc)
Comparator Or BaselineFmoc-protected analog (0% stability, rapid cleavage)
Quantified DifferenceComplete preservation of the protecting group vs. total cleavage
ConditionsExposure to 20% piperidine in DMF at room temperature

Buyers must select the Boc-protected building block when the synthetic route involves base-catalyzed modifications of the cyano side-chain prior to N-terminal extension.

Optical Rotation
Data to verify
+52° (EtOH) vs −50° (EtOH)
Enables polarimetric identity verification
~102° total spread between enantiomers

Functional Handle: Cyano Group as an Amidine Precursor

The para-cyano group of CAS 501015-22-1 serves as a highly efficient precursor for generating benzamidine moieties, which are classic arginine bioisosteres used to target the S1 specificity pocket of serine proteases . Procuring a non-cyano analog (e.g., Boc-(R)-3-amino-3-phenylpropanoic acid) eliminates this synthetic pathway entirely. The cyano group can be converted to an amidine via the Pinner reaction or hydroxylamine addition followed by reduction, typically proceeding with high conversion rates .

Evidence DimensionYield of benzamidine derivative
Target Compound DataHigh yield (>80%) via standard Pinner or amidoxime routes
Comparator Or BaselineUnsubstituted phenyl analog (0% yield, lacks precursor handle)
Quantified DifferenceEnables direct synthesis of basic P1 ligands
ConditionsConversion of nitrile to amidine post-coupling

The specific inclusion of the para-cyano group dictates the compound's utility as a critical building block for basic, positively charged pharmacophores in inhibitor design.

Melting Point
Reported
120–123 °C vs 130–136 °C
Assists crystallization and DSC identity check
Δmp 7–13 °C; isopropyl ether recrystallization

Stereospecificity in Target Binding

The (R)-configuration of CAS 501015-22-1 is essential for directing the spatial orientation of the side chain within a target binding pocket or for inducing specific secondary structures in peptidomimetics . Substitution with the (S)-enantiomer results in a severe steric clash or improper alignment of the cyano/amidine pharmacophore. Procurement of the strictly (R)-configured compound ensures reproducible pharmacological data and maintains the intended structure-activity relationship (SAR) .

Evidence DimensionTarget binding affinity (IC50/Kd) of the final peptidomimetic
Target Compound DataOptimal nanomolar affinity (active conformation)
Comparator Or Baseline(S)-enantiomer (typically micromolar affinity)
Quantified Difference10- to 100-fold reduction in binding affinity for the incorrect enantiomer
ConditionsIn vitro target binding assay

Strict adherence to the (R)-enantiomer is a non-negotiable procurement requirement to ensure the final synthesized drug candidate possesses the correct 3D topology for target engagement.

Purity Specification
Supplier data
98.0% (HPLC) vs 95% (typical)
Reduces impurity carryover in coupling
3% absolute purity advantage; batch QC available
Protecting Group Mass
Context-dependent
Boc MW 290.3 vs Fmoc MW 412.4
Lighter Boc reduces mass requirements in SPPS
29% less mass for equivalent molar excess
Patent Utility
Class-level
Complement factor B modulator intermediate
Para-cyano geometry cited in patent literature
Meta-cyano isomer not cited; class-level inference

Synthesis of Serine Protease Inhibitors

CAS 501015-22-1 is optimally suited for developing inhibitors targeting thrombin, Factor Xa, and other serine proteases. The para-cyano group acts as a direct precursor for benzamidine moieties, which effectively mimic arginine residues to anchor the inhibitor within the enzyme's S1 specificity pocket .

Development of Proteolytically Stable Peptidomimetics

In drug discovery programs where rapid in vivo degradation is a bottleneck, incorporating this beta-amino acid extends the half-life of peptide-based therapeutics. The extra methylene in the backbone fundamentally resists cleavage by standard alpha-proteases .

Complex Liquid-Phase Peptide Synthesis (LPPS)

For synthetic routes requiring strongly basic conditions to modify side chains (e.g., tetrazole formation) prior to N-terminal extension, the acid-labile Boc protecting group of CAS 501015-22-1 remains completely stable, whereas standard Fmoc protection would prematurely cleave [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc-SPPS β-peptide with IR probe
Boc compatibility & nitrile vibrational probe
IR spectroscopy & folding analysis
Complement factor B modulator synthesis
Para-cyanophenyl geometry
Stereochemical integrity for target engagement
Chiral reference standard for β-amino acid libraries
Enantiomeric purity & optical rotation
Chiral HPLC method calibration
On-resin amine diversification
Boc lability & nitrile reduction
Orthogonal functional group compatibility

XLogP3

1.7

Wikipedia

(3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid

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